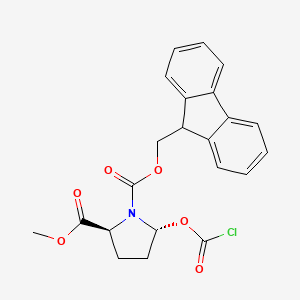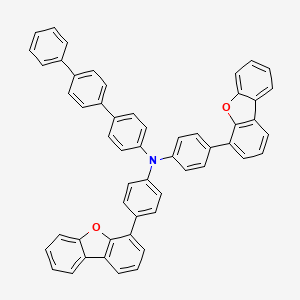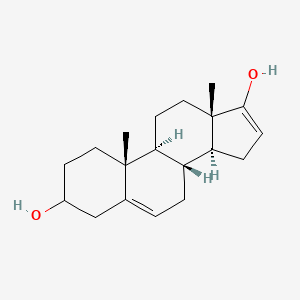
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal is a fluorinated sugar derivative. This compound is characterized by the presence of a fluorine atom at the third carbon position and multiple hydroxyl groups, making it a polyhydroxy aldehyde. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal typically involves the fluorination of a suitable hexose derivative. One common method is the selective fluorination of a protected hexose, followed by deprotection to yield the desired compound. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods or microbial fermentation processes to achieve higher yields and purity. These methods are advantageous due to their specificity and environmentally friendly nature. The use of biocatalysts can also reduce the need for harsh chemicals and extreme reaction conditions.
化学反応の分析
Types of Reactions
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or nitric acid under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols, amines, or cyanides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanoic acid.
Reduction: (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated carbohydrates and glycomimetics.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for glycosidases and other carbohydrate-processing enzymes.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of fluorinated polymers.
作用機序
The mechanism of action of (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom can enhance binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the active site residues of the target enzyme. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal: A non-fluorinated analog with similar hydroxyl group arrangement but lacking the fluorine atom.
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Another analog with a different stereochemistry at the second carbon position.
Uniqueness
The presence of the fluorine atom in (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal imparts unique chemical and biological properties, such as increased stability, altered reactivity, and enhanced binding interactions with biological targets. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H11FO5 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5+,6-/m1/s1 |
InChIキー |
RMHCJIQOFXULDL-ARQDHWQXSA-N |
異性体SMILES |
C([C@H]([C@H]([C@H]([C@@H](C=O)O)F)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)F)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)
![1-[(2R,4aR,7aR)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11826631.png)



![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)

![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)
![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)
![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)
